

# JHU37160: Application Notes and Protocols for Intraperitoneal Injection in Preclinical Research

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# For Researchers, Scientists, and Drug Development Professionals

Introduction

**JHU37160** is a potent, selective, and brain-penetrant agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), specifically targeting the hM3Dq and hM4Di receptors.[1][2][3][4] Its favorable pharmacokinetic profile, including high in vivo potency and blood-brain barrier penetrance, makes it a valuable tool for precise chemogenetic manipulation of neuronal activity in preclinical models.[5][6][7] This document provides detailed application notes and standardized protocols for the preparation and intraperitoneal (IP) administration of **JHU37160** for in vivo research applications.

## **Data Presentation**

Table 1: Properties and In Vivo Administration of JHU37160



Parameter	Value	Species	Citation
Molecular Weight	358.84 g/mol	N/A	[3]
In Vitro Potency (EC50)	hM3Dq: 18.5 nM; hM4Di: 0.2 nM	HEK-293 cells	[2][3]
In Vitro Affinity (Ki)	hM3Dq: 1.9 nM; hM4Di: 3.6 nM	Mouse brain sections	[2][4]
Recommended IP Dose Range (Mice)	0.01 - 1 mg/kg	C57BL/6J	[1][2]
Recommended IP Dose Range (Rats)	0.01 - 0.3 mg/kg	Sprague-Dawley, Wistar, Long-Evans	[1][3][5]
Reported Anxiogenic Effects (Rats)	0.5 - 1 mg/kg	Wistar, Long-Evans	[5]
Time to Max Inhibition (in vivo electrophysiology)	~30 minutes (at 0.1 mg/kg)	Mice	[6][7]
Injection Volume	< 10 mL/kg	Mice & Rats	[8]

# **Experimental Protocols**

# Protocol 1: Preparation of JHU37160 Dihydrochloride (Water-Soluble) for Intraperitoneal Injection

This protocol is recommended for the water-soluble dihydrochloride salt of  ${\bf JHU37160}$ .

### Materials:

- JHU37160 dihydrochloride
- Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)
- Sterile microcentrifuge tubes
- Vortex mixer



- Sterile syringes and needles (25-27g for mice, 23-25g for rats)[8]
- Sterile filter (0.22 μm)

#### Procedure:

- Calculate the required amount of JHU37160 dihydrochloride based on the desired final
  concentration and injection volume. For example, to prepare a 0.1 mg/mL solution, weigh out
  1 mg of JHU37160 dihydrochloride.
- Dissolve the compound. Add the appropriate volume of sterile saline or PBS to the microcentrifuge tube containing the JHU37160 dihydrochloride. The dihydrochloride salt is soluble in water up to 100 mM.[1]
- Ensure complete dissolution. Vortex the solution until the compound is fully dissolved.
- Sterile filter the solution. To ensure sterility for in vivo use, pass the solution through a 0.22
   µm sterile filter into a new sterile tube.
- Prepare for injection. Draw the required volume of the final solution into a sterile syringe fitted with the appropriate gauge needle.
- Storage of stock solutions. Stock solutions can be stored at -20°C for up to one month or -80°C for up to six months.[2] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[2]

# Protocol 2: Formulation of JHU37160 (Freebase) for Intraperitoneal Injection

This protocol is for the freebase form of **JHU37160**, which is insoluble in water.[3] A common vehicle for lipophilic compounds is a mixture of DMSO, PEG300, Tween-80, and saline.

#### Materials:

- JHU37160 (freebase)
- Dimethyl sulfoxide (DMSO), cell culture grade



- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile 0.9% saline
- Sterile microcentrifuge tubes
- Vortex mixer
- Sterile syringes and needles (25-27g for mice, 23-25g for rats)[8]

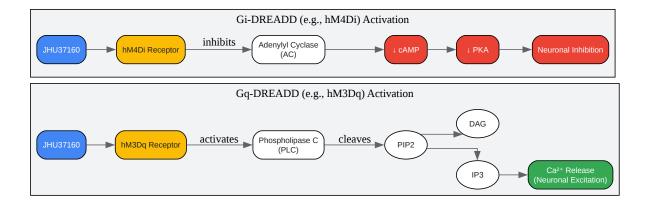
#### Procedure:

- Prepare the vehicle solution. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Prepare this vehicle fresh.
- Dissolve **JHU37160** in DMSO. First, dissolve the weighed amount of **JHU37160** in the required volume of DMSO. Use sonication if necessary to aid dissolution.[2] **JHU37160** is soluble in DMSO up to 50 mg/mL.[2]
- Add co-solvents sequentially. Add the PEG300, followed by the Tween-80, and finally the saline. Vortex the solution well after each addition to ensure a clear and homogenous solution.
- Prepare for injection. Draw the required volume of the final formulation into a sterile syringe.
- Important Considerations:
  - This formulation should be prepared fresh on the day of the experiment.
  - The final concentration of DMSO should be kept as low as possible to minimize potential toxicity.
  - Observe the solution for any precipitation before injection.

# **Mandatory Visualizations**



## **Signaling Pathway of Gq- and Gi-Coupled DREADDs**

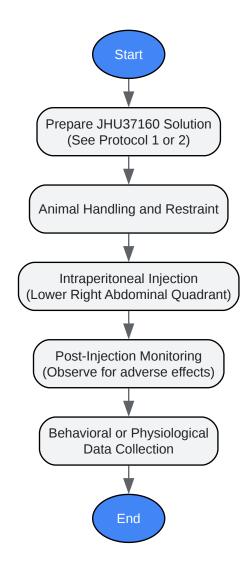


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Caption: Signaling pathways for Gq and Gi-coupled DREADDs activated by JHU37160.

## **Experimental Workflow for Intraperitoneal Injection**





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Caption: Workflow for preparing and administering **JHU37160** via intraperitoneal injection.

## Safety and Handling

- JHU37160 is for research use only.
- It is recommended to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
- The dihydrochloride salt is hygroscopic; store in a sealed container to prevent it from becoming sticky.[1]



• High doses of **JHU37160** (e.g., 1 mg/kg in rats) may produce anxiogenic-like effects and should be used with caution in behavioral studies assessing anxiety.[5] In mice, high doses (in the range of 10 mg/kg) may result in sedation.[9]

## **Mechanism of Action**

**JHU37160** acts as a selective agonist at engineered muscarinic DREADD receptors. Binding to Gq-coupled DREADDs (e.g., hM3Dq) activates the phospholipase C pathway, leading to an increase in intracellular calcium and neuronal excitation. Conversely, binding to Gi-coupled DREADDs (e.g., hM4Di) inhibits adenylyl cyclase, resulting in decreased cAMP levels and neuronal inhibition. **JHU37160** has been shown to selectively displace [3H]clozapine from DREADDs and not from other clozapine-binding sites in brain tissue.[1][2]

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